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molecular formula C14H15F2NO2 B104661 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone CAS No. 84162-82-3

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Cat. No. B104661
M. Wt: 267.27 g/mol
InChI Key: UGPWQEIGJWVJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653069B2

Procedure details

1-acetyl-4-(2,4-difluorobenzoyl)piperidine (5.6 g, 20.9 mmol) is added to 19 ml of 6N Hydrochloric acid and reflux for 5 hours. The mixture is evaporated to dryness under reduced pressure. The residue is added 20 ml of isopropanol, stirred, filtered, and dried to obtain 4.67 g of a product, with a yield of 85%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[CH2:6][CH2:5]1)(=O)C.[ClH:20]>>[ClH:20].[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[C:10]([CH:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)F)F)=O
Name
Quantity
19 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is added 20 ml of isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=C(C=CC(=C1)F)C(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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